N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-7-4-3-5-8-13)19-16(21)15(20)18-11-17(2,22)14-9-6-10-23-14/h3-10,12,22H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJRVQMWJWSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent reaction with an appropriate diamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in methanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted ethanediamide derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide exhibit promising anticancer properties. The furan ring is known to enhance the reactivity of the compound, potentially leading to interactions with cancer cell pathways. Studies have shown that derivatives of furan-containing compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also share similar properties.
Antiviral Properties
The antiviral potential of furan derivatives is noteworthy, with studies suggesting that these compounds can interfere with viral replication mechanisms. The incorporation of the furan moiety in this compound could enhance its efficacy against certain viruses, although specific studies on this compound are still needed.
Coordination Chemistry
Research into the coordination chemistry of similar compounds has revealed their ability to form complexes with metal ions. This property could be exploited for developing new materials or catalysts, enhancing the functionality of this compound in materials science.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of furan-based compounds on breast cancer cells. The results demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. Although this compound was not specifically tested, its structural similarity suggests potential efficacy.
Case Study 2: Antiviral Efficacy
Another research effort focused on the antiviral properties of furan derivatives against influenza viruses. The study showed that these compounds could inhibit viral entry into host cells. Future research could explore whether this compound exhibits similar activity.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-hydroxypropyl]-N’-(1-phenylethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:
Pharmacological and Physicochemical Properties
Target Compound vs. Ranitidine Derivatives
- Nitro Group Absence : Unlike ranitidine-related compounds (e.g., USP 31 entries in ), the target lacks a nitro group, which is critical for ranitidine’s anti-ulcer activity via H2 receptor binding. This suggests divergent therapeutic mechanisms .
- Diamide vs. Sulphanyl/Nitroethenyl Linkages : The diamide backbone may confer greater metabolic stability compared to ranitidine’s sulphanyl ethyl and nitroethenyl groups, which are prone to oxidation or metabolic activation .
- Solubility: The hydroxypropyl group in the target compound improves aqueous solubility relative to ranitidine’s dimethylamino-furan derivatives, which rely on salt forms (e.g., hemifumarate) for solubility enhancement .
Target Compound vs. 2-(N-Isopropyl-N-methylamino)ethanethiol Hydrochloride
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide, a compound with the molecular formula C18H22N2O4, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring, a hydroxypropyl group, and an ethylamine moiety, which contribute to its unique chemical properties. The presence of these functional groups is believed to play a significant role in its biological interactions.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Antiviral Activity : Preliminary research indicates that derivatives of compounds containing furan rings can inhibit viral proteases, particularly in the context of SARS-CoV-2. For instance, related compounds have shown IC50 values in the low micromolar range against viral targets .
- Cytotoxicity : In vitro studies suggest that the compound exhibits low cytotoxicity in various cell lines, with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development .
- Enzymatic Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly for proteases involved in viral replication. The reversible covalent inhibition mechanism observed with similar compounds points to a promising avenue for therapeutic development .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | IC50 against SARS-CoV-2 protease: 1.55 µM | |
| Cytotoxicity | CC50 > 100 µM in Vero and MDCK cells | |
| Enzyme Inhibition | Reversible covalent inhibitor |
Detailed Research Findings
A study focused on structural optimization of furan-containing compounds revealed that modifications to the furan ring significantly influenced inhibitory potency against SARS-CoV-2 main protease (Mpro). The optimal compound demonstrated an IC50 value of 1.55 µM, highlighting the importance of the furan moiety in enhancing biological activity .
Moreover, structure-activity relationship (SAR) studies indicated that specific substitutions on the phenethyl group could further improve inhibitory efficacy while maintaining low toxicity profiles .
The proposed mechanism of action for this compound involves:
- Binding to Viral Proteases : The compound likely binds within the active site of viral proteases, preventing substrate access and thus inhibiting viral replication.
- Hydrogen Bonding : Interactions such as hydrogen bonding between functional groups on the compound and amino acid residues in the enzyme's active site are critical for its inhibitory action .
Q & A
Basic Research Questions
Q. How can synthetic routes for N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)ethanediamide be designed and optimized?
- Methodology :
- Stepwise synthesis : Begin with coupling 2-(furan-2-yl)-2-hydroxypropylamine with activated ethyl oxalate derivatives. Subsequent reaction with 1-phenylethylamine under basic conditions (e.g., DIPEA) forms the ethanediamide backbone.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity via TLC and HPLC (C18 column, UV detection at 254 nm) .
- Catalyst optimization : Explore coupling reagents like HATU or EDCI for improved yield and reduced side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use H-NMR and C-NMR to verify substituents (e.g., furan protons at δ 6.2–7.4 ppm, hydroxypropyl signals at δ 1.2–4.0 ppm) and stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (calculated for : 337.1658) with <2 ppm error .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodology :
- Shake-flask method : Measure solubility in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C.
- HPLC-based logP estimation : Use a reverse-phase C18 column with isocratic elution (acetonitrile/water) and correlate retention time with reference standards .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between spectral data and predicted molecular structure?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range C-H couplings to confirm connectivity. For example, HMBC can link the furan ring to the hydroxypropyl group .
- X-ray crystallography : If single crystals are obtainable, resolve absolute configuration and validate stereochemical assignments .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodology :
- Analog synthesis : Systematically modify substituents (e.g., replace furan with thiophene, vary phenylalkyl groups) and test in biological assays (e.g., enzyme inhibition, cytotoxicity).
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., kinases, GPCRs) .
Q. What methodologies assess metabolic stability and degradation pathways of this compound?
- Methodology :
- Liver microsomal assays : Incubate the compound with human/rat liver microsomes and NADPH. Analyze metabolites via LC-MS/MS to identify oxidation or hydrolysis products (e.g., hydroxylation at the furan or propyl chain) .
- Stability studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to evaluate hydrolysis susceptibility .
Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral centers?
- Methodology :
- Chiral chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess (ee) via HPLC .
- Chiral auxiliaries : Incorporate Evans’ oxazolidinones or other chiral inductors during key synthetic steps to control stereochemistry .
Q. What approaches identify biological targets or mechanisms of action for this compound?
- Methodology :
- Affinity chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates. Identify proteins via tryptic digest and LC-MS/MS .
- CRISPR/Cas9 knockout screens : Perform genome-wide screens to identify genes whose deletion sensitizes or rescues cells from the compound’s effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
